Amyloid beta Peptide (42-1)(human)

Alzheimer's disease Amyloid aggregation Thioflavin T assay

Scrambled Aβ control peptides introduce confounding aggregation variables in Alzheimer's research. Aβ42-1 is the validated reverse-sequence inactive control, enabling rigorous sequence-specific effect discrimination. • Non-toxic in primary astrocyte MTT assays (10-1000 nM); no EPR-detectable free radical signal • Distinct DPV oxidation profile for electrochemical biosensor specificity validation • ≥95% HPLC, lyophilized; soluble in DMSO or water (0.5 mg/mL); ambient shipping; -20°C storage.

Molecular Formula C203H311N55O60S
Molecular Weight 4514 g/mol
CAS No. 317366-82-8
Cat. No. B612751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta Peptide (42-1)(human)
CAS317366-82-8
Molecular FormulaC203H311N55O60S
Molecular Weight4514 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N
InChIInChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1
InChIKeyQBEAMNLSDYIUGM-TYMWQTOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β (42-1) Reverse Peptide Overview


Amyloid beta Peptide (42-1)(human) (CAS 317366-82-8), also designated Aβ42-1, is a synthetic 42-amino acid peptide representing the exact reverse primary sequence of the pathogenic Amyloid β Peptide (1-42) (Aβ1-42) . With a molecular formula of C203H311N55O60S and a molecular weight of approximately 4514.04 g/mol, this reverse-sequence variant possesses an amino acid composition identical to Aβ1-42 but arranged in the inverse order (Ala-Ile-Val-Val... to ...Phe-Glu-Ala-Asp) . The compound is supplied as a lyophilized solid with purity typically exceeding 95% by HPLC, and is soluble in DMSO with limited water solubility (approximately 0.5 mg/mL) . Widely employed as an inactive control peptide in Alzheimer's disease research, Aβ42-1 enables investigators to discriminate sequence-specific amyloidogenic effects from non-specific peptide aggregation phenomena [1].

Why Aβ42-1 Cannot Be Substituted


Generic substitution of Aβ42-1 with scrambled Aβ peptides (AβS) or unrelated peptide controls introduces confounding variables that compromise experimental validity in Alzheimer's disease research. While both reverse (Aβ42-1) and scrambled (AβS) peptides self-assemble to form fibrils within 24 hours under identical in vitro conditions, they exhibit distinct aggregation kinetics, secondary structure transitions, and cytotoxic profiles that must be accounted for in control experiments [1]. Furthermore, the biophysical properties of reverse-sequence Aβ peptides are recognized as being "too similar" to those of native Aβ1-42 for certain applications—a characteristic that paradoxically makes them essential controls for isolating sequence-specific from composition-dependent aggregation phenomena, but also mandates careful interpretation when distinguishing between different control peptide types [2]. Direct electroanalytical evidence demonstrates that Aβ42-1 exhibits oxidation behavior that differs from both wild-type Aβ1-42 and Aβ1-40, as well as from mutant variants, underscoring that sequence orientation independently influences molecular properties beyond mere amino acid composition [3]. Consequently, substituting Aβ42-1 with an alternative control peptide without empirical validation introduces undefined variables that may confound the interpretation of aggregation kinetics, neurotoxicity assays, and electrochemical biosensor responses.

Aβ42-1 Comparative Evidence


Fibril Formation Kinetics

In a controlled head-to-head comparison, both Aβ42-1 and AβS control peptides self-assemble to form fibres within 24 hours under identical experimental conditions, as determined by thioflavin T (ThT) fluorescence and transmission electron microscopy [1]. The study directly compared Aβ42-1, AβS, and the pathogenic Aβ1-42 peptide, revealing that while all three peptides are amyloidogenic, oligomeric Aβ1-42 reduces cell survival of hippocampal neurons to a significantly greater extent than Aβ42-1 [1].

Alzheimer's disease Amyloid aggregation Thioflavin T assay

Primary Cortical Neuron Viability

Primary cortical cultures derived from embryonic day 15 mice were treated with 1 μM AβOs (Aβ1-42 oligomers) or Aβ42-1 reverse peptide control, both aged for 2 weeks prior to treatment. At 36, 42, and 48 hours post-treatment, AβO-treated cultures exhibited significantly reduced cell viability compared to Aβ42-1-treated controls (p<0.01, two-way ANOVA with Bonferroni post-test) [1]. Representative microscopy images (20× and 40× magnification) confirm that Aβ42-1 reverse peptide treatment does not induce the pronounced cytotoxic morphological changes observed with AβO exposure [1].

Neurotoxicity Primary cortical neurons Cell viability assay

SH-SY5Y Neuroblastoma Viability

SH-SY5Y human neuroblastoma cells were treated with media containing 2 μM AβOs (Aβ1-42 oligomers) or Aβ42-1 reverse peptide control, both aged for 3 weeks prior to exposure. At 72 hours post-treatment, cell viability was assessed using an MTS reduction assay (Promega), where conversion of MTS to formazan occurs only in metabolically active cells. Absorbance was measured at 490 nm, with viability expressed as a percentage of control. A statistically significant difference was observed (p=0.0212, t-test) between AβO-treated and Aβ42-1-treated cells [1].

SH-SY5Y cells MTS assay Neuroblastoma

Astrocyte Toxicity

Primary astrocytes were exposed to Aβ1-42 (10–1000 nM) and the reverse peptide Aβ42-1 (grey bars) for 24 hours, with cell viability assessed via the mitochondrial activity-based MTT assay. Across the entire concentration range tested, Aβ42-1 exhibited no significant reduction in cell viability compared to untreated controls, whereas Aβ1-42 induced concentration-dependent toxicity [1]. The difference between Aβ1-42 and Aβ42-1 was statistically significant at p<0.001 for the effects of peptide compared to control, and between the amyloid peptide and reverse peptide [1].

Astrocyte toxicity MTT assay Concentration-response

Electrochemical Oxidation Profile

Differential pulse voltammetry was employed to characterize the oxidation behavior of human Aβ1-40 and Aβ1-42 peptides, with results compared against the inverse sequences Aβ40-1 and Aβ42-1, as well as mutant Aβ1-40Phe10 and Aβ1-40Nle35 peptides, and rat Aβ1-40Rat [1]. The study demonstrated that according to their primary structure, Aβ peptides undergo oxidation in one or two steps—the first corresponding to tyrosine amino acid oxidation, and the second to histidine and methionine oxidation [1]. While the abstract does not provide absolute peak current values, the work establishes that inverse Aβ sequences exhibit distinct electroanalytical signatures from wild-type and mutant variants, a finding critical for biosensor development and validation [1].

Electrochemistry Differential pulse voltammetry Peptide oxidation

Free Radical EPR Spectra

Electron paramagnetic resonance (EPR) spectroscopy studies revealed that Aβ1-42 in solution yields a detectable EPR spectrum, indicating that free radicals are associated with this peptide [1]. In contrast, neither the reverse peptide Aβ42-1 nor the methionine-substituted peptide Aβ1-42Met35Nle produced significant EPR spectra, implicating the importance of the methionine residue at position 35 in free radical formation [1]. In the same study, Aβ1-42 addition to cultured hippocampal neurons led to 30.1% cell death (p < 0.001) and increased protein oxidation to 158% of controls (p < 0.001) [1].

Oxidative stress EPR spectroscopy Free radical

Aβ42-1 Validated Applications


Primary Neuron Neurotoxicity Control

When assessing Aβ1-42 oligomer-induced neurotoxicity in primary cortical or hippocampal neurons, co-treatment with Aβ42-1 prepared under identical aging conditions (2 weeks, 1–2 μM) provides a validated negative control. Quantitative evidence demonstrates that Aβ42-1 does not significantly reduce cell viability compared to untreated controls, while Aβ1-42 oligomers induce statistically significant toxicity (p<0.01 to p<0.001) [1][2]. This enables rigorous baseline subtraction and confirms that observed toxicity is sequence-specific rather than an artifact of peptide preparation or general amyloidogenicity. The control should be aged in parallel with Aβ1-42 preparations and applied at equivalent molar concentrations to ensure comparability [1].

Electrochemical Biosensor Specificity Control

For researchers developing electrochemical biosensors targeting Aβ1-42 (e.g., differential pulse voltammetry-based detection), Aβ42-1 serves as a critical specificity control to distinguish authentic Aβ1-42 detection from cross-reactivity with reverse-sequence peptides. Electroanalytical evidence confirms that Aβ42-1 exhibits distinct oxidation behavior from Aβ1-42, with sequence-dependent differences in oxidation peak profiles [1]. Incorporating Aβ42-1 into sensor validation protocols ensures that reported detection signals are attributable to specific Aβ1-42 recognition rather than non-specific peptide-electrode interactions. The peptide should be tested at concentrations equivalent to the target Aβ1-42 analyte to establish assay specificity [1].

Oxidative Stress & Free Radical Control

In studies examining Aβ1-42-induced oxidative stress and free radical generation, Aβ42-1 provides an essential negative control. EPR spectroscopy data demonstrate that while Aβ1-42 produces a detectable free radical-associated signal, Aβ42-1 yields no significant EPR spectrum [1]. This difference has been attributed to the specific role of the methionine residue at position 35 in native Aβ1-42, which is not functionally recapitulated in the reverse sequence orientation [1]. Researchers should include Aβ42-1 controls in all assays measuring reactive oxygen species (ROS) production, protein oxidation, or lipid peroxidation attributed to Aβ1-42, as the reverse peptide controls for non-sequence-specific peptide effects on cellular redox status [1].

Astrocyte & Glial Toxicity Control

Primary astrocyte cultures exposed to Aβ1-42 exhibit concentration-dependent toxicity across a 10–1000 nM range as measured by MTT assay, while Aβ42-1 shows no significant toxicity across this entire concentration spectrum [1]. This differential toxicity profile establishes Aβ42-1 as the appropriate inactive control for studies investigating Aβ1-42 effects on glial cell populations, including astrocytes and microglia. The control is particularly valuable for experiments examining glial-mediated neuroinflammation, cytokine release, and astrocyte reactivity in Alzheimer's disease models, where distinguishing direct Aβ1-42 toxicity from secondary inflammatory responses is critical [1]. The reverse peptide should be sourced with purity >95% by HPLC and reconstituted in DMSO to match Aβ1-42 preparation methods [2].

Quote Request

Request a Quote for Amyloid beta Peptide (42-1)(human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.